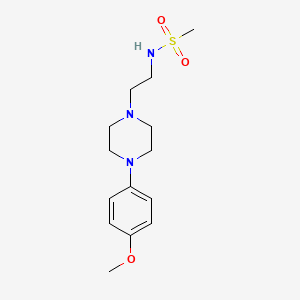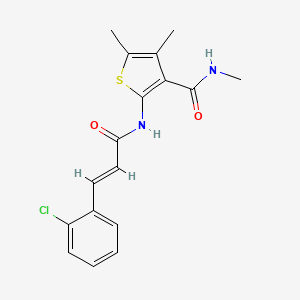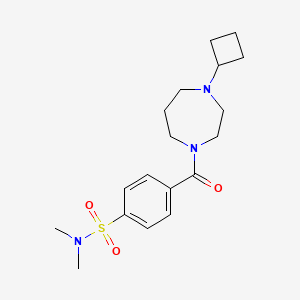
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a chemical compound with the following properties:
- Molecular Formula : C18H27N3O3S
- Molecular Weight : 365.49 g/mol
Molecular Structure Analysis
The molecular structure of 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide consists of a diazepane ring (cyclobutyl-substituted) attached to a benzenesulfonamide group. The carbonyl group is part of the diazepane ring.
Chemical Reactions Analysis
The chemical reactivity and reactions of this compound would depend on its functional groups. Unfortunately, specific reactions are not provided in the search results.
Physical And Chemical Properties Analysis
- Melting Point : Not available
- Boiling Point : Not available
- Density : Not available
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds closely related to "4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide" has primarily focused on their synthesis and structural properties. For example, studies have detailed the synthesis of complex molecules involving sulfonamide groups and cycloalkanes, highlighting methodologies for constructing such compounds with specific functional groups that might include or relate to the structure of interest. These processes often involve intricate reaction steps, including cyclodimerization, ozonation, and transannular cyclizations, to achieve desired molecular frameworks (Dave et al., 1996).
Catalytic and Reactivity Studies
Further research has explored the reactivity and catalytic applications of molecules featuring benzenesulfonamide or related structures, such as the use of sulfonamide-substituted compounds in catalysis. For instance, studies on iron phthalocyanine substituted with tert-butylbenzenesulfonamide have demonstrated its potential as an oxidation catalyst, showing remarkable stability under oxidative conditions and efficiency in the oxidation of olefins (Işci et al., 2014).
Application in Organic Synthesis
Compounds structurally similar to "4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide" have been utilized in the synthesis of various organic molecules, highlighting the versatility of such structures in facilitating complex synthetic transformations. These applications range from the generation of novel ring systems to the development of methodologies for preparing biologically active molecules, demonstrating the significant role that these compounds play in advancing synthetic organic chemistry (Pippel et al., 2010).
Safety And Hazards
Safety information and hazards associated with this compound are not provided in the search results. Researchers handling this compound should consult relevant safety data sheets and follow proper laboratory protocols.
Zukünftige Richtungen
Future research could focus on:
- Elucidating the biological activity and potential therapeutic applications.
- Investigating its interactions with other molecules.
- Assessing its stability and solubility.
Eigenschaften
IUPAC Name |
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-19(2)25(23,24)17-9-7-15(8-10-17)18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZALOXRIYOINBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

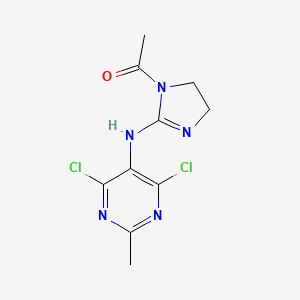
![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)
![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)
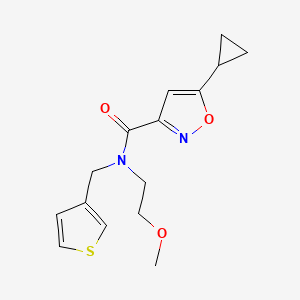
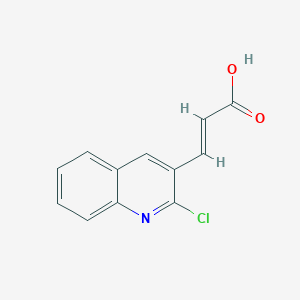
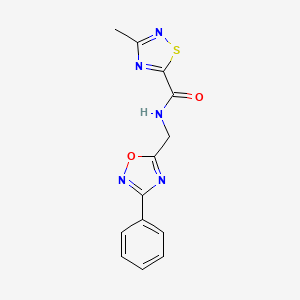
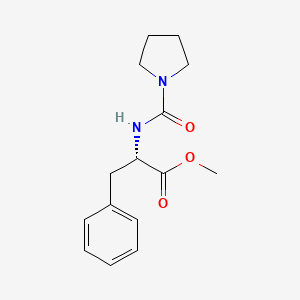
![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)
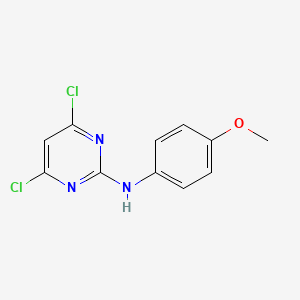
![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)
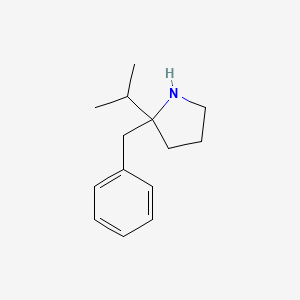
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)
